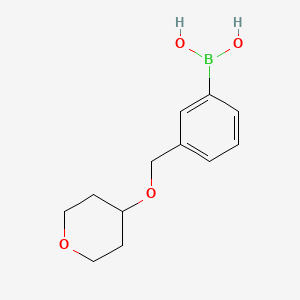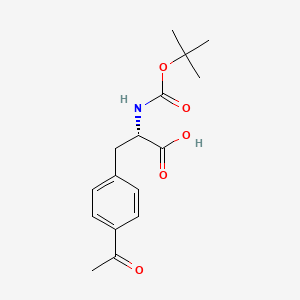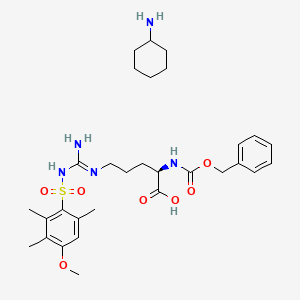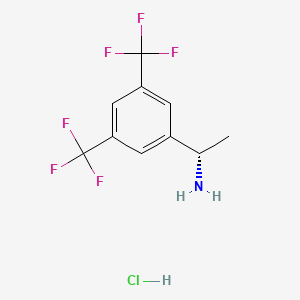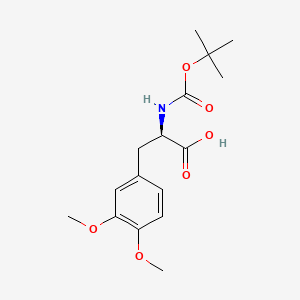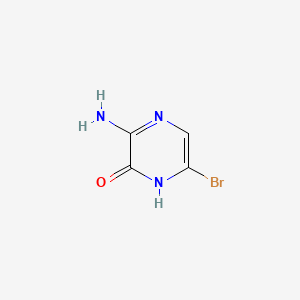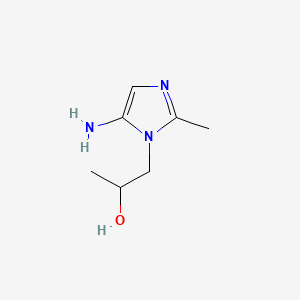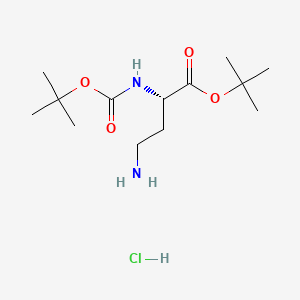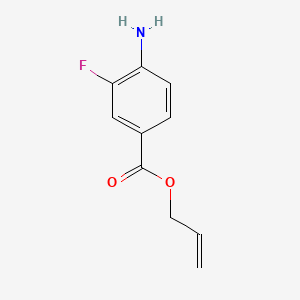
5-(Boc-amino)-2-cyanopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-protected amino compounds are widely used in the field of peptide synthesis . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Chemical Reactions Analysis
Boc-protected amino compounds are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 5-(Boc-amino)-2-cyanopyridine, also known as tert-butyl N-(6-cyanopyridin-3-yl)carbamate:
Pharmaceutical Synthesis
5-(Boc-amino)-2-cyanopyridine is widely used in the pharmaceutical industry as a building block for the synthesis of various biologically active compounds. Its structure allows for the introduction of the Boc (tert-butoxycarbonyl) protecting group, which is crucial in multi-step organic syntheses. This compound is particularly useful in the development of drugs targeting neurological disorders and cancer due to its ability to form stable intermediates .
Green Chemistry Applications
The compound is employed in green chemistry for the protection of amines under mild and eco-friendly conditions. The Boc group can be introduced without the need for harsh reagents or solvents, making the process more sustainable. This application aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes .
Catalysis and Reaction Mechanisms
In organic synthesis, 5-(Boc-amino)-2-cyanopyridine is used to study reaction mechanisms and catalysis. Its unique structure allows researchers to investigate the effects of various catalysts on the Boc protection and deprotection processes. This research helps in understanding the fundamental aspects of catalytic reactions and improving the efficiency of synthetic methods .
Material Science
The compound finds applications in material science, particularly in the development of novel polymers and materials with specific properties. Its ability to form stable bonds with other molecules makes it a valuable component in the synthesis of advanced materials used in electronics, coatings, and nanotechnology .
Bioconjugation and Drug Delivery
5-(Boc-amino)-2-cyanopyridine is utilized in bioconjugation techniques, where it is attached to biomolecules such as proteins and peptides. This modification enhances the stability and solubility of the biomolecules, making them more suitable for drug delivery applications. The Boc group can be selectively removed under mild conditions, allowing for controlled release of the active drug .
Agricultural Chemistry
The compound is also explored in agricultural chemistry for the development of new agrochemicals. Its ability to interact with various biological targets makes it a potential candidate for the synthesis of herbicides, insecticides, and fungicides. Research in this area aims to create more effective and environmentally friendly agricultural products .
Medicinal Chemistry
In medicinal chemistry, 5-(Boc-amino)-2-cyanopyridine is used to design and synthesize novel therapeutic agents. Its versatility allows for the creation of a wide range of compounds with potential therapeutic benefits. Researchers focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their efficacy and safety .
Efficient and expeditious chemoselective BOC protection of amines A simple, rapid, and efficient N-Boc protection of amines under ultrasound irradiation and catalyst-free conditions tert-Butyl 6-Cyanopyridin-3-ylcarbamate - Amerigo Scientific tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent tert-butyl N- [ (6-cyanopyridin-3- yl)Methyl]carbaMate tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate Carbamate synthesis by amination (carboxylation) or rearrangement tert-butyl N- [ (6-cyanopyridin-3- yl)Methyl]carbaMate
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-(6-cyanopyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)13-7-9/h4-5,7H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORXJOIBOYMOMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


